molecular formula C19H23N3O2 B11043272 1-(1-(But-2-ynoyl)pyrrolidin-3-yl)-3-(3-methylbenzyl)imidazolidin-2-one

1-(1-(But-2-ynoyl)pyrrolidin-3-yl)-3-(3-methylbenzyl)imidazolidin-2-one

Cat. No.: B11043272
M. Wt: 325.4 g/mol
InChI Key: MFNOJBIECCLFFG-UHFFFAOYSA-N
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Description

1-[1-(2-BUTYNOYL)TETRAHYDRO-1H-PYRROL-3-YL]-3-(3-METHYLBENZYL)TETRAHYDRO-2H-IMIDAZOL-2-ONE is a complex organic compound that features both imidazole and pyrrole moieties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while pyrrole is another five-membered ring with one nitrogen atom

Preparation Methods

The synthesis of 1-[1-(2-BUTYNOYL)TETRAHYDRO-1H-PYRROL-3-YL]-3-(3-METHYLBENZYL)TETRAHYDRO-2H-IMIDAZOL-2-ONE involves multiple steps, typically starting with the preparation of the pyrrole and imidazole intermediates. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole or pyrrole rings, depending on the reagents and conditions used. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts.

Scientific Research Applications

1-[1-(2-BUTYNOYL)TETRAHYDRO-1H-PYRROL-3-YL]-3-(3-METHYLBENZYL)TETRAHYDRO-2H-IMIDAZOL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(2-BUTYNOYL)TETRAHYDRO-1H-PYRROL-3-YL]-3-(3-METHYLBENZYL)TETRAHYDRO-2H-IMIDAZOL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 1-[1-(2-BUTYNOYL)TETRAHYDRO-1H-PYRROL-3-YL]-3-(3-METHYLBENZYL)TETRAHYDRO-2H-IMIDAZOL-2-ONE include other imidazole and pyrrole derivatives. These compounds may share some chemical properties but differ in their specific biological activities and applications. For example, imidazole derivatives like metronidazole are well-known for their antibacterial properties, while pyrrole derivatives like pyrrolidine are used in the synthesis of various pharmaceuticals .

Properties

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

IUPAC Name

1-(1-but-2-ynoylpyrrolidin-3-yl)-3-[(3-methylphenyl)methyl]imidazolidin-2-one

InChI

InChI=1S/C19H23N3O2/c1-3-5-18(23)20-9-8-17(14-20)22-11-10-21(19(22)24)13-16-7-4-6-15(2)12-16/h4,6-7,12,17H,8-11,13-14H2,1-2H3

InChI Key

MFNOJBIECCLFFG-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)N1CCC(C1)N2CCN(C2=O)CC3=CC=CC(=C3)C

Origin of Product

United States

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